Molecular Weight & Halogen Pattern Differentiation
The target compound possesses a unique Br/Cl dihalogen substitution pattern (Br at the N1-phenyl para position, Cl at the C5-sulfonylphenyl para position) that is absent from its closest commercially available analogs. This specific combination yields a molecular weight of 413.7 g/mol, which is 16.5 g/mol higher than the 4-fluorophenyl analog (CAS 898653-56-0, MW 397.22 g/mol) and 34.5 g/mol higher than the unsubstituted phenylsulfonyl analog (CAS 898653-53-7, MW 379.23 g/mol) . The bromine atom introduces distinct polarizability (α ≈ 3.05 ų for Br vs. 0.56 ų for F) and halogen-bond donor capacity that cannot be replicated by chlorine or fluorine substitutions, directly affecting molecular recognition events including halogen bonding with protein backbone carbonyls [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW 413.7 g/mol; Br at N1-Ph, Cl at C5-SO₂Ph |
| Comparator Or Baseline | Fluoro analog (CAS 898653-56-0): MW 397.22 g/mol, F at C5-SO₂Ph; Phenylsulfonyl analog (CAS 898653-53-7): MW 379.23 g/mol, H at C5-SO₂Ph |
| Quantified Difference | ΔMW = +16.5 g/mol vs. fluoro analog; ΔMW = +34.5 g/mol vs. phenylsulfonyl analog |
| Conditions | Calculated from molecular formulas: C₁₄H₁₀BrClN₄O₂S vs. C₁₄H₁₀BrFN₄O₂S vs. C₁₄H₁₁BrN₄O₂S |
Why This Matters
The higher molecular weight and distinct halogen pattern provide unique opportunities for halogen-bond-based molecular recognition and alter logP, directly impacting ligand efficiency metrics and pharmacokinetic predictions in drug discovery programs.
- [1] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., Boeckler, F. M. (2013) Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. DOI: 10.1021/jm3012068 View Source
